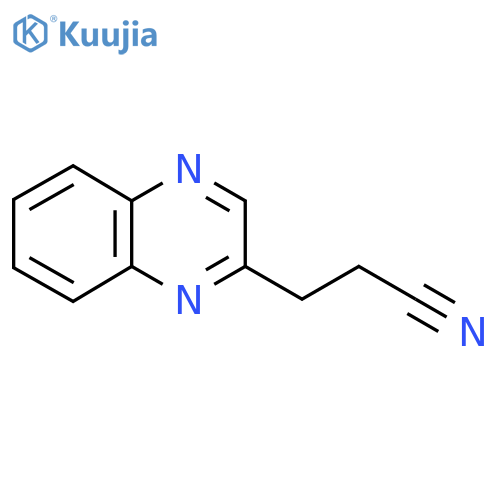

Cas no 2110806-36-3 (3-(Quinoxalin-2-yl)propanenitrile)

3-(Quinoxalin-2-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(quinoxalin-2-yl)propanenitrile

- EN300-1823024

- 2110806-36-3

- 3-(Quinoxalin-2-yl)propanenitrile

-

- インチ: 1S/C11H9N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-2,5-6,8H,3-4H2

- InChIKey: IIDKOTWDOXZEGG-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC=CC=2N=CC=1CCC#N

計算された属性

- せいみつぶんしりょう: 183.079647300g/mol

- どういたいしつりょう: 183.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 49.6Ų

3-(Quinoxalin-2-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823024-0.5g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-1g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 1g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-1.0g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 1.0g |

$1014.0 | 2023-07-10 | ||

| Enamine | EN300-1823024-10.0g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 10.0g |

$4360.0 | 2023-07-10 | ||

| Enamine | EN300-1823024-5.0g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 5.0g |

$2940.0 | 2023-07-10 | ||

| Enamine | EN300-1823024-0.1g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-0.25g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-2.5g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-5g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1823024-0.05g |

3-(quinoxalin-2-yl)propanenitrile |

2110806-36-3 | 0.05g |

$851.0 | 2023-09-19 |

3-(Quinoxalin-2-yl)propanenitrile 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

3-(Quinoxalin-2-yl)propanenitrileに関する追加情報

3-(Quinoxalin-2-yl)propanenitrile: A Comprehensive Overview

The compound 3-(Quinoxalin-2-yl)propanenitrile, identified by the CAS number 2110806-36-3, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a quinoxaline ring system with a nitrile group. The quinoxaline moiety, a bicyclic aromatic structure, is known for its stability and electronic properties, making it a valuable component in the synthesis of advanced materials and pharmaceutical agents.

Recent studies have highlighted the potential of 3-(Quinoxalin-2-yl)propanenitrile in the development of organic electronic materials. Researchers have explored its role as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional electrical conductivity and mechanical stability. These frameworks have shown promise in applications such as flexible electronics, energy storage devices, and sensors. The integration of the nitrile group into the quinoxaline structure enhances the molecule's ability to participate in π-π interactions, which are crucial for the formation of stable COF networks.

In addition to its role in materials science, 3-(Quinoxalin-2-yl)propanenitrile has also garnered attention in the field of drug discovery. The quinoxaline core is a common scaffold in medicinal chemistry due to its ability to modulate various biological targets. Recent research has demonstrated that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that 3-(Quinoxalin-2-yl)propanenitrile exhibits inhibitory activity against histone deacetylases (HDACs), which are key players in epigenetic regulation. This finding opens up new avenues for its application in the development of anti-cancer therapies.

The synthesis of 3-(Quinoxalin-2-yl)propanenitrile typically involves a multi-step process that combines nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental impact and cost associated with traditional synthetic routes. These improvements are particularly important given the increasing demand for this compound in both academic research and industrial applications.

From an environmental perspective, 3-(Quinoxalin-2-yl)propanenitrile has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental fate and potential risks. Regulatory agencies are increasingly focusing on such assessments to ensure that chemicals like 3-(Quinoxalin-2-yl)propanenitrile are used responsibly and sustainably.

In conclusion, 3-(Quinoxalin-2-yl)propanenitrile is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an even more significant role in shaping future technologies and therapeutic interventions.

2110806-36-3 (3-(Quinoxalin-2-yl)propanenitrile) 関連製品

- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)

- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1186608-71-8(3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)

- 2034323-18-5(1-(3-methoxyphenyl)-3-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}urea)

- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)

- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)